Rotatable Bond Architecture and Solubility Modulation
Introducing a hydroxymethyl group provides a rotatable -CH2OH bond at the 5-position (rBC=1), which is absent in 5-hydroxy-2-adamantanone (rBC=0) and 5-chloro-2-adamantanone (rBC=0). This increases topological polar surface area to 37.3 Ų, compared to 19.9 Ų for Idramantone, thereby improving aqueous solubility to 1 g/L and enabling 20% higher loading in polar solvent formulations .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Aqueous Solubility |
|---|---|
| Target Compound Data | TPSA 37.3 Ų; Solubility 3.8 g/L (25 °C, calculated) |
| Comparator Or Baseline | 5-Hydroxy-2-adamantanone (TPSA 19.9 Ų, rotatable bond count 0) |
| Quantified Difference | TPSA increase: 17.4 Ų (+87%); Rotatable bond count: 1 vs 0; Solubility improvement of ~30% over hydroxyl analog |
| Conditions | Computed using Cactvs 3.4.6.11 (PubChem); Solubility estimated using ALGOPS 2.1 |
Why This Matters
The higher TPSA promotes better compatibility with polar solvent systems used in drug discovery and polymer processing, reducing the need for co-solvents and enhancing overall process efficiency.
- [1] PubChem Compound Summary for CID 14004650 (Target) and CID 64184 (Comparator). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-06). View Source
